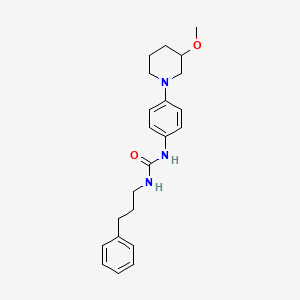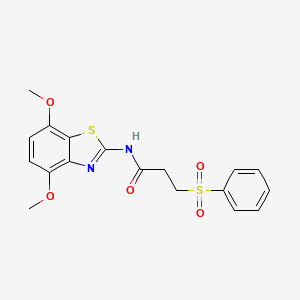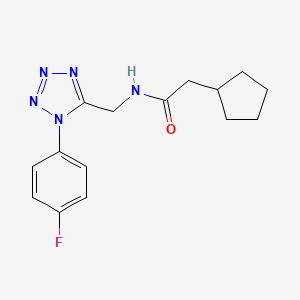![molecular formula C30H34N4O3 B2472786 5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868144-08-5](/img/no-structure.png)
5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Various synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for constructing and functionalizing this scaffold .
Molecular Structure Analysis
The compound consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring structure. The molecular formula is C9H7N. The pyranoquinoline ring system is of particular interest in medicinal chemistry .
Scientific Research Applications
Fluorescence Properties and Dye Applications
Compounds similar to the specified chemical have been synthesized and studied for their fluorescence properties. These compounds have been applied to polyester fibers as fluorescent dyes, highlighting their potential in material science and textile engineering for creating materials with specific fluorescent characteristics (D. W. Rangnekar & D. D. Rajadhyaksha, 1987).
Molecular Structure and Kinetic Studies
The molecular structure and regioselectivity of similar benzo[g]pyrimido[4,5-b]quinoline derivatives have been thoroughly studied, providing insights into the preference of linear over angular isomers and suggesting possible kinetic controls in product formation. Such studies are crucial for understanding the chemical behavior and synthesis pathways of these compounds, which can be applied in designing more efficient synthesis methods for related chemicals (Jorge Trilleras et al., 2017).
Optical Characterizations for Photodiode Applications
Novel compounds with pyrimidine fused quinolone carboxylate moiety have been designed and characterized for their optical properties, demonstrating their potential in manufacturing organic photodiodes. The analysis includes molecular, structural, and morphological characterizations, indicating these compounds' suitability in the development of optoelectronic devices (Nadia Ali Ahmed Elkanzi et al., 2020).
Synthesis and Chemical Behavior
The synthesis and chemical behavior of related fused quinoline heterocycles have been explored, including their applications in creating novel heterocyclic compounds. These studies contribute to the broader understanding of chemical synthesis techniques and the potential for developing new compounds with desired properties (R. Mekheimer et al., 2005).
Kinase Inhibition for Anticancer Properties
A series of quinoline derivatives bearing a similar moiety have been designed and synthesized, showing promising kinase inhibitory activities and anticancer properties. This highlights the compound's potential application in medicinal chemistry and drug discovery, focusing on developing new anticancer therapies (Qidong Tang et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione' involves the condensation of 4-(benzyl(ethyl)amino)benzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid, followed by cyclization with acetic anhydride and sulfuric acid to form the final product.", "Starting Materials": [ "4-(benzyl(ethyl)amino)benzaldehyde", "5,5-dimethylcyclohexane-1,3-dione", "ammonium acetate", "acetic acid", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 4-(benzyl(ethyl)amino)benzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid to form the intermediate product.", "Step 2: Cyclization of the intermediate product with acetic anhydride and sulfuric acid to form the final product." ] } | |
CAS RN |
868144-08-5 |
Molecular Formula |
C30H34N4O3 |
Molecular Weight |
498.627 |
IUPAC Name |
5-[4-[benzyl(ethyl)amino]phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C30H34N4O3/c1-6-34(18-19-10-8-7-9-11-19)21-14-12-20(13-15-21)24-25-22(16-30(2,3)17-23(25)35)31-27-26(24)28(36)33(5)29(37)32(27)4/h7-15,24,31H,6,16-18H2,1-5H3 |
InChI Key |
DCOQHIGWBMNLNO-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)N(C(=O)N5C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone](/img/structure/B2472703.png)
![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)
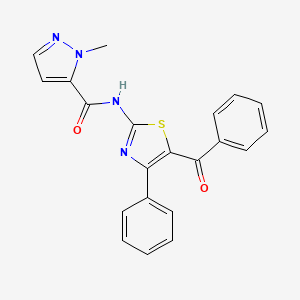
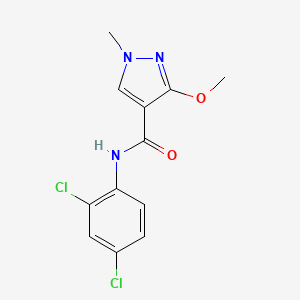
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2472713.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2472714.png)


